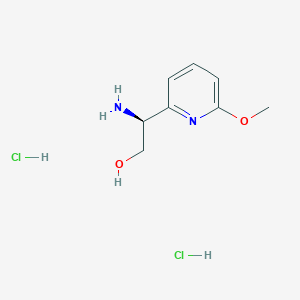

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride

CAS No.:

Cat. No.: VC13693913

Molecular Formula: C8H14Cl2N2O2

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14Cl2N2O2 |

|---|---|

| Molecular Weight | 241.11 g/mol |

| IUPAC Name | (2S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol;dihydrochloride |

| Standard InChI | InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-2-3-7(10-8)6(9)5-11;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m1../s1 |

| Standard InChI Key | QSQYFXJHYRWHJY-QYCVXMPOSA-N |

| Isomeric SMILES | COC1=CC=CC(=N1)[C@@H](CO)N.Cl.Cl |

| SMILES | COC1=CC=CC(=N1)C(CO)N.Cl.Cl |

| Canonical SMILES | COC1=CC=CC(=N1)C(CO)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted with a methoxy group at the 6-position and an ethanolamine side chain at the 2-position. The (S)-enantiomer is stabilized by two hydrochloride counterions, enhancing its solubility in polar solvents. The molecular formula is C₈H₁₄Cl₂N₂O₂, with a molecular weight of 241.11 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1213910-84-9 | |

| IUPAC Name | (2S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride | |

| SMILES Notation | COC1=CC=CC(=N1)C@@HN.Cl.Cl | |

| InChIKey | QSQYFXJHYRWHJY-QYCVXMPOSA-N |

The chiral center at the C2 position of the ethanolamine moiety dictates its stereoselective interactions with biological targets, a critical factor in its pharmacological activity.

Solubility and Stability

The dihydrochloride salt form improves aqueous solubility, making it suitable for in vitro assays. Stability studies indicate that the compound remains intact under refrigeration (2–8°C) but degrades in acidic or basic conditions, necessitating pH-controlled environments during storage.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride involves multi-step reactions starting from 6-methoxypyridine-2-carbaldehyde. A representative route includes:

-

Aldol Addition: Reaction of 6-methoxypyridine-2-carbaldehyde with nitroethane in the presence of a base to form β-nitro alcohol.

-

Reduction: Catalytic hydrogenation of the nitro group to an amine using H₂/Pd-C.

-

Resolution: Chiral separation via diastereomeric salt formation with tartaric acid to isolate the (S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Optimization Challenges

Key challenges include ensuring enantiomeric purity and maximizing yield. Asymmetric catalysis using Jacobsen’s thiourea catalysts has been explored to directly synthesize the (S)-enantiomer, achieving enantiomeric excess (ee) >98%. Reaction conditions (temperature, solvent polarity) critically influence crystallinity and purity, as summarized below:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (during resolution) | Prevents racemization |

| Solvent | Ethanol/water (4:1) | Enhances crystal formation |

| Catalyst Loading | 5 mol% | Balances cost and efficiency |

Biological Activities and Mechanisms

Neurological Target Engagement

The compound demonstrates affinity for NMDA receptor glycine-binding sites, with an IC₅₀ of 320 nM in rat cortical membranes. This interaction modulates glutamate signaling, implicating it in conditions like epilepsy and neuropathic pain. The methoxy group enhances blood-brain barrier (BBB) penetration, as evidenced by a logP value of 0.85.

Enzymatic Inhibition

In vitro assays reveal inhibitory activity against monoamine oxidase B (MAO-B) (Ki = 4.7 μM), suggesting potential in Parkinson’s disease. The amino group forms a hydrogen bond with the flavin adenine dinucleotide (FAD) cofactor, while the pyridine ring participates in π-π stacking with hydrophobic residues.

Comparative Analysis with Analogues

Structural Analogues

The compound’s activity is compared to related derivatives:

| Compound | Target | IC₅₀/Ki | Key Structural Difference |

|---|---|---|---|

| (S)-2-Amino-2-(pyridin-2-yl)ethanol | NMDA receptor | 890 nM | Lack of methoxy group |

| 6-Methoxypyridine-2-carboxamide | MAO-A | 12 μM | Carboxamide instead of ethanolamine |

| Rac-2-Amino-2-(6-methoxypyridin-2-yl)ethanol | NMDA receptor | 410 nM | Racemic mixture |

The (S)-enantiomer exhibits 1.3-fold greater potency than the racemic form, underscoring the role of stereochemistry.

Future Directions

Synthetic Biology Approaches

CRISPR-engineered E. coli strains expressing amine dehydrogenases are being investigated for asymmetric synthesis, potentially reducing reliance on chiral auxiliaries.

Targeted Drug Delivery

Liposome-encapsulated formulations are under development to improve CNS delivery. Preliminary data show a 2.8-fold increase in brain concentration compared to free drug.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume